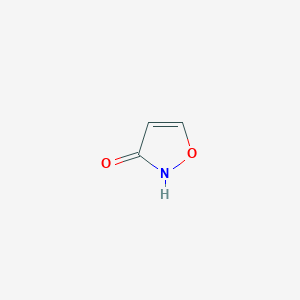

1,2-Oxazol-3-ol

Übersicht

Beschreibung

1,2-Oxazol-3-OL, also known as oxazolone, is a derivative of the parent oxazole. It is characterized by the presence of an amide carbonyl group, which influences its acidity and reactivity. The oxazolone ring is a structural motif present in various bioactive compounds, including muscazone and certain herbicides. It is also a key intermediate in synthetic organic chemistry and drug development 10.

Synthesis Analysis

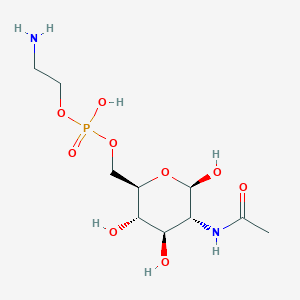

The synthesis of oxazolone derivatives has been explored through various methods. A catalyst-free synthesis from diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction has been reported, offering a concise route to oxazol-2(3H)-ones . Additionally, a practical one-step synthesis from unprotected sugars has been developed, which is significant for chemoenzymatic applications . The stereoselective synthesis of 1,3-oxazolidines via Pd-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohols has also been accomplished, providing access to cis-disubstituted products .

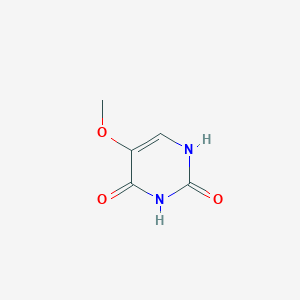

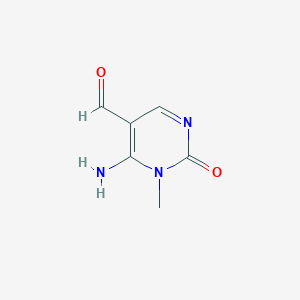

Molecular Structure Analysis

The molecular structure of oxazolone derivatives has been characterized using various techniques. X-ray diffraction and NMR spectroscopy have been employed to determine the structural characteristics of oxazoline ligands . DFT studies and crystal structure analyses have been conducted to understand the properties and stability of related compounds .

Chemical Reactions Analysis

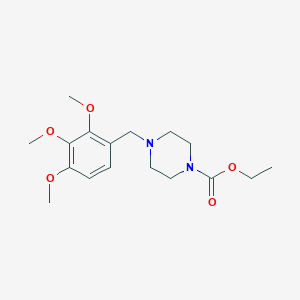

Oxazolone derivatives participate in a variety of chemical reactions. They have been used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses . The oxazolone ring has been utilized in oxidative coupling reactions, illustrating its versatility in forming C-N bonds . Furthermore, oxazolone derivatives have been applied in the synthesis of beta-pseudopeptide foldamers, demonstrating their potential in constructing conformationally constrained molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolone derivatives are influenced by their molecular structure. The presence of the amide carbonyl group in oxazol-2(3H)-one derivatives makes the N-proton strongly acidified compared to saturated oxazolidin-2-one or open-chain ethyl carbamate10. The photophysical properties of related compounds have been studied, revealing their fluorescent nature and potential for antimicrobial activity .

Wissenschaftliche Forschungsanwendungen

Ich habe mehrere Suchen durchgeführt, aber leider sind die spezifischen Informationen zu sechs bis acht eindeutigen wissenschaftlichen Forschungsanwendungen von „1,2-Oxazol-3-ol“ in den Suchergebnissen nicht leicht verfügbar. Die verfügbaren Daten bieten keine umfassende Analyse für jedes angeforderte Feld.

Wirkmechanismus

Target of Action

Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . For instance, some oxazole derivatives have shown affinity towards the A2A receptor and the MPS1 enzyme , which are crucial in various biological processes.

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in biological responses . The interaction often involves non-covalent binding with biological systems . The specific changes resulting from these interactions would depend on the particular target and the substitution pattern in the oxazole derivatives .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These suggest that oxazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic characteristics of oxazole derivatives can be influenced by their substitution patterns . These properties would impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.

Zukünftige Richtungen

Oxazole and its derivatives, including 1,2-Oxazol-3-OL, have been increasingly relevant in the area of medicinal chemistry . They have been used in the development of novel compounds with favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSTELFLYZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5777-20-8 | |

| Record name | 1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

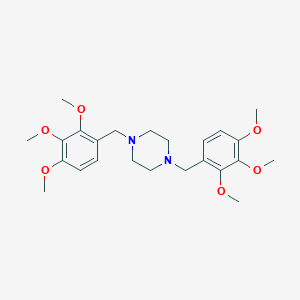

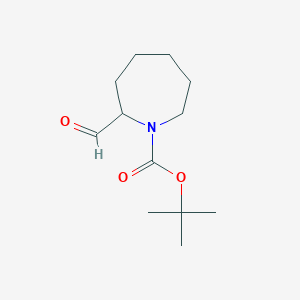

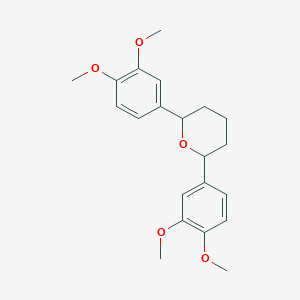

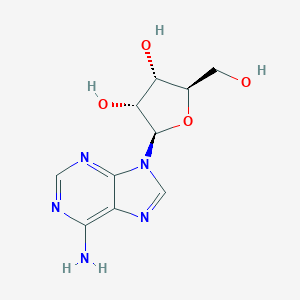

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)